![molecular formula C20H20N4O4 B2662554 (1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid CAS No. 2378173-15-8](/img/structure/B2662554.png)

(1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid

Descripción general

Descripción

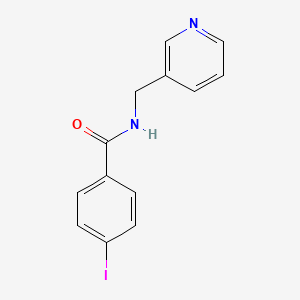

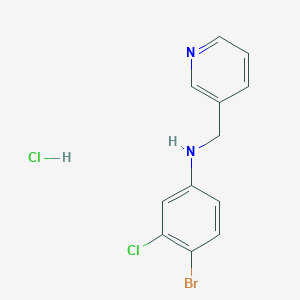

“(1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid” is a chemical compound with potential applications in scientific research. This compound exhibits intriguing properties that can be utilized in various scientific studies. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Molecular Structure Analysis

The molecular formula of this compound is C20H20N4O4 . It has an average mass of 380.397 Da and a mono-isotopic mass of 380.148468 Da . The structure of similar synthesized compounds has been confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .

Aplicaciones Científicas De Investigación

Inhibitor of cGAS

PF-06928215 has been discovered as a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS) enabled by a novel fluorescence polarization assay . cGAS initiates the innate immune system in response to cytosolic dsDNA . After binding and activation from dsDNA, cGAS uses ATP and GTP to synthesize 2’,3’-cGAMP (cGAMP), a cyclic dinucleotide second messenger with mixed 2’-5’ and 3’-5’ phosphodiester bonds .

Immune Response Regulation

The cGAS-STING pathway plays an important role in immune functions. Under normal physiological conditions, cGAS can recognize and bind to invading pathogen DNA and activate the innate immune response . PF-06928215, as a cGAS inhibitor, can potentially regulate this immune response.

Autoimmune Disease Treatment

Abnormal activation of cGAS or STING is closely related to autoimmune diseases . By targeting the cGAS-STING pathway, PF-06928215 can potentially alleviate autoimmune symptoms .

Cancer Treatment

Activation of STING proteins as a bridge connecting innate immunity and adaptive immunity can effectively restrain tumor growth . Therefore, targeting the cGAS-STING pathway with PF-06928215 can be a potential drug target for treating cancer .

Inhibitory Effects Study

PF-06928215 has been used to study its inhibitory effects on cGAS . This can help understand the mechanism of action of this compound and its potential therapeutic applications.

Fluorescence Polarization Assay

PF-06928215 has been used in a novel fluorescence polarization assay to study its high affinity inhibition of cGAS . This assay can be used to discover and develop new inhibitors of cGAS.

Propiedades

IUPAC Name |

(1R,2S)-2-[(7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGCLHXUPGUSZ-HIFRSBDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of (1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid (PF-06928215)?

A1: PF-06928215 acts as a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS). [] It binds to the active site of cGAS, preventing the binding of substrates (ATP and GTP) necessary for the synthesis of 2′, 3′ -cGAMP (cGAMP). [] cGAMP is a crucial secondary messenger involved in the innate immune response to cytosolic dsDNA. [] By inhibiting cGAS, PF-06928215 effectively disrupts this pathway. []

Q2: How potent is PF-06928215 as a cGAS inhibitor?

A2: PF-06928215 exhibits a high affinity for cGAS, with a dissociation constant (KD) of 200 nM. [] This signifies a strong binding interaction between the inhibitor and the enzyme, highlighting its potency.

Q3: What structural information is available about the interaction between PF-06928215 and cGAS?

A3: High-resolution crystal structures of the catalytic domain of human cGAS (h-cGASCD) in complex with PF-06928215 have been determined. [] This structural data provides detailed insights into the binding mode and interactions between the inhibitor and the enzyme's active site. []

Q4: What experimental techniques have been used to study PF-06928215 and its interaction with cGAS?

A4: Researchers have employed various techniques to study this interaction:

- Fluorescence Polarization (FP) Assays: A novel high-throughput FP assay utilizing Cy5-labelled cGAMP and a cGAMP-specific monoclonal antibody was developed to enable the rapid identification and optimization of cGAS inhibitors like PF-06928215. []

- Molecular Docking: In silico screening methods like molecular docking were used to predict the binding modes of PF-06928215 and other potential cGAS inhibitors. []

- Crystallography: X-ray crystallography was instrumental in obtaining high-resolution structures of h-cGASCD bound to PF-06928215, providing key information about their interaction. []

- Enzyme Activity Assays: These assays were employed to directly measure the inhibitory effect of PF-06928215 on cGAS enzymatic activity. []

Q5: What is the significance of PF-06928215 in cGAS research and drug discovery?

A5: PF-06928215 has been instrumental in advancing cGAS research by:

- Validating cGAS as a Druggable Target: The discovery of PF-06928215, a potent and selective cGAS inhibitor, demonstrated the druggability of this enzyme and opened avenues for developing therapeutics targeting cGAS. []

- Providing a Tool Compound: PF-06928215 serves as a valuable tool compound for researchers to further investigate the biological function of cGAS and its role in various diseases. []

- Facilitating Development of Next-Generation Inhibitors: The structural and biochemical data obtained from studies with PF-06928215 are invaluable for guiding the design and development of next-generation cGAS inhibitors with improved potency and pharmacological properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2662475.png)

![N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2662476.png)

![6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2662487.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide](/img/structure/B2662491.png)

![4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662492.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2662494.png)